molecular formula C20H21N3O B213540 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

Cat. No. B213540
M. Wt: 319.4 g/mol
InChI Key: DFDWBRJQQRXMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a selective sigma-1 receptor agonist, which means that it can selectively bind to and activate the sigma-1 receptor in the body. The sigma-1 receptor is a protein that is found in various tissues and organs, including the brain, and is involved in several physiological processes, including pain perception, memory, and neuronal survival.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide involves the activation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including protein folding, calcium signaling, and mitochondrial function. The activation of the sigma-1 receptor by this compound can lead to the modulation of various signaling pathways and the enhancement of neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the activation of the sigma-1 receptor. Some of the notable effects include:
1. Modulation of Calcium Signaling: this compound can modulate the activity of certain calcium channels and transporters, which are involved in various cellular processes, including neurotransmitter release and neuronal excitability.
2. Enhancement of Mitochondrial Function: this compound can enhance mitochondrial function by promoting the production of ATP, reducing oxidative stress, and improving mitochondrial membrane potential.
3. Modulation of Neurotransmitter Release: this compound can modulate the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes, including mood regulation, pain perception, and memory.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide in lab experiments include its high selectivity for the sigma-1 receptor, its well-established synthesis method, and its potential therapeutic applications in various diseases and conditions. However, some of the limitations of using this compound in lab experiments include its relatively low potency compared to other sigma-1 receptor agonists, its limited solubility in water, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide, including:
1. Development of Novel Analogues: The synthesis of novel analogues of this compound with improved potency and selectivity for the sigma-1 receptor could lead to the development of more effective therapeutic agents.
2. Clinical Trials: The conduct of clinical trials to evaluate the safety and efficacy of this compound in humans could provide valuable insights into its potential therapeutic applications.
3. Mechanistic Studies: Further mechanistic studies on the sigma-1 receptor and its interaction with this compound could provide a better understanding of the underlying cellular processes involved in its therapeutic effects.
4. Drug Delivery Systems: The development of novel drug delivery systems for this compound could improve its solubility, bioavailability, and targeted delivery to specific tissues and organs.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its selective sigma-1 receptor agonist properties make it a promising candidate for the treatment of various diseases and conditions, including neurodegenerative diseases, pain, depression, and anxiety. Further research on this compound and its analogues could lead to the development of more effective therapeutic agents and a better understanding of the underlying cellular processes involved in its therapeutic effects.

Synthesis Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide involves the reaction of 4-bromo-N-methylbiphenyl-4-carboxamide with 1-ethyl-1H-pyrazole in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction and yields this compound as a white solid.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. Some of the notable research areas include:
1. Neuroprotection: this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It is believed that the activation of the sigma-1 receptor by this compound can enhance neuronal survival and protect against oxidative stress and inflammation.
2. Pain Management: this compound has been shown to have analgesic effects in various animal models of pain. It is believed that the activation of the sigma-1 receptor by this compound can modulate pain perception and reduce pain sensitivity.
3. Depression and Anxiety: this compound has been shown to have antidepressant and anxiolytic effects in various animal models of depression and anxiety. It is believed that the activation of the sigma-1 receptor by this compound can modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-4-phenylbenzamide

InChI

InChI=1S/C20H21N3O/c1-3-23-15-16(13-21-23)14-22(2)20(24)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13,15H,3,14H2,1-2H3

InChI Key

DFDWBRJQQRXMJA-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.